4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyridopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with piperazine and pyridopyrimidine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs) in cancer treatment
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated as CDK inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have shown therapeutic potential and are used in similar applications.
Uniqueness
4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific molecular structure, which allows for selective inhibition of CDKs. This selectivity enhances its potential as a therapeutic agent with reduced side effects compared to other compounds .
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[4-methyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H24N8O/c1-15-12-18(25-20(24-15)28-8-10-29-11-9-28)26-4-6-27(7-5-26)19-16-2-3-21-13-17(16)22-14-23-19/h2-3,12-14H,4-11H2,1H3 |
InChI Key |
FMMKJECAQAFCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.